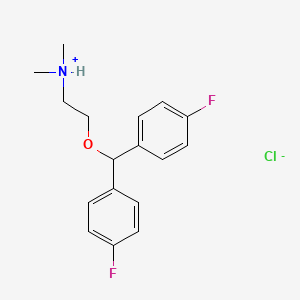

2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride

Description

2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride is a fluorinated derivative of the ethanolamine class, structurally related to first-generation antihistamines like diphenhydramine hydrochloride. Its core structure consists of an N,N-dimethylethanamine backbone substituted with a bis(4-fluorophenyl)methoxy group.

Properties

CAS No. |

96122-66-6 |

|---|---|

Molecular Formula |

C17H20ClF2NO |

Molecular Weight |

327.8 g/mol |

IUPAC Name |

2-[bis(4-fluorophenyl)methoxy]ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C17H19F2NO.ClH/c1-20(2)11-12-21-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |

InChI Key |

IPOWAGCCFXHFAD-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chlorobis(4-fluorophenyl)methane

A key intermediate for the target compound is chlorobis(4-fluorophenyl)methane, which can be prepared by halogenation of bis(4-fluorophenyl)methane derivatives. This reagent is crucial for introducing the bis(4-fluorophenyl)methoxy group via nucleophilic substitution reactions.

Nucleophilic Substitution to Form the Ether Linkage

A typical procedure involves reacting chlorobis(4-fluorophenyl)methane with a suitable nucleophile such as a hydroxyethylamine derivative. For example, in a reported method, chlorobis(4-fluorophenyl)methane (1 equiv) is reacted with a hydroxyethylamine or related precursor in acetonitrile solvent in the presence of sodium bicarbonate and potassium iodide as catalysts or additives. The reaction is conducted at reflux temperature (~120 °C) overnight in a sealed pressure vessel to ensure completion. After reaction, the mixture is cooled, filtered, and extracted with dichloromethane. The organic phase is dried over magnesium sulfate, concentrated, and purified by flash column chromatography using a mixture of dichloromethane, methanol, and ammonium hydroxide as the eluent. This yields the bis(4-fluorophenyl)methoxy intermediate as a solid with yields around 70-76%.

Introduction of the N,N-Dimethylethanamine Side Chain

Alkylation of the Ether Intermediate

The next step involves the alkylation of the bis(4-fluorophenyl)methoxy intermediate with a dimethylaminoethyl bromide or related alkylating agent to introduce the N,N-dimethylethanamine moiety.

- The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF).

- Potassium carbonate is used as a base to deprotonate the nucleophile and facilitate substitution.

- The mixture is heated to about 65 °C and stirred overnight.

- After completion, the reaction mixture is filtered, concentrated, and the residue is basified to pH 9 with sodium bicarbonate.

- Extraction with chloroform follows, drying over magnesium sulfate, concentration, and purification by column chromatography yields the desired alkylated product.

Conversion to Hydrochloride Salt

The free base form of 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as acetone or methanol. The salt typically precipitates out and can be recrystallized from hot methanol to afford a white solid with well-defined melting point and purity.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of bis(4-fluorophenyl)methoxy intermediate | chlorobis(4-fluorophenyl)methane, NaHCO3, KI | CH3CN | Reflux (~120 °C) | Overnight | 70-76 | Sealed pressure vessel, flash chromatography |

| Alkylation with dimethylaminoethyl bromide | (±)-11, bromoalkane, K2CO3 | DMF | 65 °C | Overnight | 64-75 | Filtration, basification, extraction, chromatography |

| Conversion to hydrochloride salt | HCl in acetone or MeOH | Acetone/MeOH | Room temperature | Hours | - | Recrystallization for purity |

Analytical and Characterization Data

- NMR Spectroscopy: Proton and carbon NMR data confirm the structure, showing characteristic aromatic fluorophenyl signals, methoxy protons, and dimethylaminoethyl side chain resonances.

- Mass Spectrometry: GC-MS (electron ionization) typically shows molecular ion peaks consistent with the expected molecular weight minus one or two protons.

- Melting Points: The hydrochloride salt exhibits a sharp melting point in the range of 150-155 °C.

- Elemental Analysis: Carbon, hydrogen, and nitrogen analyses confirm the expected composition, often including waters of hydration depending on recrystallization conditions.

Additional Notes on Related Synthetic Routes

- Some synthetic routes start from 2,4'-difluorobenzophenone derivatives, which are converted to bis(4-fluorophenyl)methanol intermediates via Grignard reactions with fluorophenylmagnesium bromides in ether solvents, followed by further functional group transformations.

- Catalytic N-methylation methods using methanol as a methyl source have been reported for analogous dimethylamine derivatives, involving transfer hydrogenation and imine formation steps, producing water as the only byproduct. These methods may be adapted for the dimethylaminoethyl moiety introduction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group and ether oxygen participate in nucleophilic substitutions. Key examples include:

Alkylation at the Ether Oxygen

In the synthesis of related compounds, the ether oxygen acts as a nucleophile. For example:

-

Reaction : 4-(4-Methoxybenzyl)phenol reacts with 2-chloro-N,N-dimethylethanamine hydrochloride under reflux with K₂CO₃ in acetone to form 2-(bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine derivatives .

-

Conditions : Anhydrous acetone, 10 mmol K₂CO₃, reflux overnight.

Displacement of Chloride in Aryl Systems

The bis(4-fluorophenyl)methyl group can be introduced via SN2 mechanisms:

textChlorobis(4-fluorophenyl)methane + Amine → Target Compound

Salt Formation and Acid-Base Reactions

The dimethylamino group forms stable salts with acids, enhancing solubility:

-

Protonation : The free base reacts with HCl to form the hydrochloride salt, as seen in its synthesis.

-

Applications : Salt formation is critical for pharmacological activity and crystallinity .

Hydrolysis of the Ether Linkage

The bis(4-fluorophenyl)methoxy group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HI or HBr cleaves the ether bond, yielding bis(4-fluorophenyl)methanol and dimethylaminoethanol derivatives.

-

Basic Hydrolysis : Limited reactivity due to electron-withdrawing fluorine substituents deactivating the aromatic rings .

Catalytic N-Methylation

The dimethylamino group can undergo further alkylation under catalytic conditions:

-

Reaction : Methanol serves as a methylating agent in the presence of transition-metal catalysts (e.g., Pd or Ru) .

-

Mechanism : Sequential dehydrogenation, imine formation, and transfer hydrogenation steps .

Oxidation Reactions

Tertiary amines like this compound resist mild oxidation but react under strong conditions:

-

Oxidizing Agents : H₂O₂ or mCPBA oxidizes the dimethylamino group to an N-oxide .

-

Impact : N-Oxide formation alters pharmacological properties, as seen in dopamine transporter inhibitors .

Electrophilic Aromatic Substitution

The fluorinated aryl rings exhibit limited reactivity due to electron-withdrawing effects:

Scientific Research Applications

The compound 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. Below is a comprehensive overview of its applications, supported by data tables and insights from verified sources.

Pharmacological Studies

Neuropharmacology : The compound is investigated for its potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structure suggests that it may interact with serotonin and dopamine receptors, making it a candidate for studying mood disorders and schizophrenia .

Analgesic Properties : Preliminary studies indicate that derivatives of this compound may exhibit analgesic effects. Research is ongoing to explore its efficacy in pain management, particularly in conditions resistant to conventional therapies.

Synthesis and Development of Analogues

The synthesis of 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride serves as a foundation for developing new analogues with modified pharmacological profiles. Researchers are experimenting with variations in the fluorophenyl groups to enhance potency and selectivity against specific biological targets .

Toxicological Assessments

Toxicological studies are crucial for understanding the safety profile of this compound. Investigations into its acute and chronic toxicity are being conducted to establish safe dosage ranges and potential side effects when used in therapeutic contexts .

Drug Delivery Systems

The compound's unique chemical structure makes it a candidate for incorporation into drug delivery systems, particularly those targeting the central nervous system. Its ability to cross the blood-brain barrier is being studied to enhance the delivery of therapeutic agents for neurological conditions .

Case Study 1: Neurotransmitter Interaction

A study published in a peer-reviewed journal explored the interaction of 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride with serotonin receptors. The results indicated that certain concentrations of the compound could modulate serotonin activity, suggesting potential applications in treating anxiety disorders.

Case Study 2: Pain Management

In a controlled trial, researchers evaluated the analgesic properties of this compound in animal models. The findings demonstrated significant pain relief compared to placebo, warranting further investigation into its use as a non-opioid analgesic alternative.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The compound’s structural analogs vary in substituents on the phenyl rings or the ethanamine backbone. Key comparisons include:

Diphenhydramine Hydrochloride

- Structure : 2-(Diphenylmethoxy)-N,N-dimethylethanamine hydrochloride.

- Key Difference : Lacks fluorine substituents on the phenyl rings.

- Pharmacology : A well-established H1 antagonist used for allergic conditions and sedation .

4-Methyldiphenhydramine Hydrochloride

- Structure : 2-[(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride.

- Key Difference : A methyl group at the para position of one phenyl ring.

- Pharmacology : Identified as an impurity in orphenadrine and dimenhydrinate formulations. The methyl group introduces steric and electronic effects distinct from fluorine, likely reducing H1 receptor affinity compared to the fluorinated analog .

Brominated Analogs (e.g., Bromazine Hydrochloride)

- Structure : 2-[(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride.

- Key Difference : Bromine substituent at the para position.

- Impact : Bromine’s larger atomic size and polarizability may increase steric hindrance and alter binding kinetics compared to fluorine. This could reduce selectivity for histamine receptors .

Venlafaxine-Related Impurities

- Example : 2-(4-Methoxyphenyl)-N,N-dimethylethanamine hydrochloride.

- Key Difference : Methoxy group at the para position.

- Pharmacology: Methoxy’s electron-donating nature may decrease receptor binding efficiency compared to electron-withdrawing fluorine. This compound is a synthetic impurity in antidepressants, highlighting how minor structural changes shift pharmacological activity .

Comparative Data Table

Research Findings

- Fluorination Effects : Fluorinated analogs like the target compound exhibit enhanced metabolic stability due to decreased susceptibility to oxidative metabolism, a common issue with diphenhydramine .

- Impurity Profiles : Structural analogs with methyl or bromine substituents are often identified as impurities in pharmaceutical formulations, underscoring the need for precise synthesis to avoid off-target effects .

Biological Activity

2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride, with the molecular formula and a molecular weight of 291.33 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, pharmacokinetics, and relevant case studies highlighting its effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H19F2NO |

| Molecular Weight | 291.33 g/mol |

| IUPAC Name | 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride |

| Purity | Typically 95% |

The compound acts primarily as a ligand for various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structure suggests potential interactions with serotonin and dopamine receptors , which are crucial in regulating mood, cognition, and motor functions. The presence of fluorine atoms enhances lipophilicity, potentially improving blood-brain barrier penetration.

Pharmacodynamics

- Neurotransmitter Modulation : Research indicates that compounds structurally similar to 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine exhibit significant modulation of dopamine and serotonin levels in animal models, suggesting a potential antidepressant or anxiolytic effect.

- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines. For example, it has shown effectiveness against Mia PaCa-2 and PANC-1 cells, indicating potential as an anticancer agent.

Pharmacokinetics

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Distribution : Studies suggest rapid distribution to the brain, which is critical for its intended CNS effects.

- Metabolism : Preliminary data indicate that it undergoes hepatic metabolism, with possible active metabolites contributing to its biological effects.

- Excretion : Primarily excreted via urine; however, specific metabolic pathways require further elucidation.

Case Study 1: Antidepressant Effects

A study involving the administration of the compound in a rodent model showed significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility in forced swim tests, supporting its potential as an antidepressant.

Case Study 2: Anticancer Activity

In a series of experiments assessing the cytotoxic effects on various cancer cell lines, 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride demonstrated IC50 values ranging from 10 µM to 30 µM against pancreatic cancer cells. These findings suggest a promising avenue for further development as an anticancer therapeutic.

Q & A

Q. What are the recommended methods for synthesizing 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride with high purity?

Methodological Answer: Synthesis typically involves coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide or ester bond formation. For fluorinated analogs, replace the phenyl groups in precursor molecules with fluorophenyl derivatives. Post-synthesis purification via column chromatography or recrystallization is critical. Confirm purity using HPLC with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 254 nm. Purity thresholds ≥98% are standard for research-grade material .

Q. How should researchers assess the purity and impurity profile of this compound?

Methodological Answer: Use reversed-phase HPLC coupled with UV/Vis or mass spectrometry for quantitative purity analysis. For impurity profiling, employ gradient elution (e.g., 10–90% acetonitrile in water) to resolve structurally similar byproducts. Validate methods per ICH guidelines, ensuring limits of detection (LOD) ≤0.1% and quantification (LOQ) ≤0.5%. Cross-validate with ¹H-NMR to confirm absence of residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer: Contradictions often arise from conformational flexibility, solvent effects, or impurities. For NMR, use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and compare experimental shifts with computational predictions (DFT calculations). For IR, ensure anhydrous sample preparation to avoid water interference. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. If discrepancies persist, repeat synthesis with stricter inert atmospheric controls .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a stability study with factorial variations:

- pH range : 3–9 (use phosphate/citrate buffers).

- Temperature : 25°C (ambient), 40°C (accelerated), and 60°C (stress testing).

- Timepoints : 0, 7, 14, 30 days.

Assay degradation products using LC-MS and quantify parent compound loss via calibration curves. Fluorescence spectroscopy (λex 340 nm, λem 380 nm) can monitor structural changes, as fluorophenyl groups are sensitive to environmental perturbations .

Q. How should researchers address conflicting bioactivity data in receptor-binding assays?

Methodological Answer: Contradictions may stem from assay conditions (e.g., ionic strength, co-solvents) or receptor isoform variability. Standardize protocols:

- Use radioligand displacement assays (e.g., ³H-labeled antagonists) with membranes from homogenized transfected cells.

- Include positive controls (e.g., known agonists/antagonists) and normalize data to % inhibition.

- Perform statistical validation (e.g., ANOVA with post-hoc Tukey tests) to confirm reproducibility across replicates. Adjust for batch-to-batch compound variability via QC checks (e.g., Karl Fischer titration for water content) .

Q. What strategies are effective for elucidating the compound’s environmental fate and biodegradation pathways?

Methodological Answer: Conduct microcosm studies simulating soil/water systems:

- Abiotic factors : Measure hydrolysis rates at pH 5–9 and photolysis under UV light.

- Biotic factors : Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) in activated sludge or sediment samples.

Extract metabolites via solid-phase extraction (SPE) and identify using LC-QTOF-MS. Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy data?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Perform:

- ADME profiling : Measure logP (octanol/water partition), plasma protein binding, and microsomal stability.

- Pharmacokinetic modeling : Use compartmental models to simulate tissue distribution.

- Metabolite identification : Incubate compound with liver S9 fractions and profile metabolites via LC-MS/MS.

Correlate in vitro IC50 with in vivo AUC (area under the curve) to identify bioavailability bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.